molecular formula C7H5ClN2O2 B1523779 5-(Chloromethyl)-3-(furan-3-yl)-1,2,4-oxadiazole CAS No. 1258651-36-3

5-(Chloromethyl)-3-(furan-3-yl)-1,2,4-oxadiazole

Cat. No. B1523779
CAS RN: 1258651-36-3
M. Wt: 184.58 g/mol
InChI Key: CKSLKNVKVLXKKG-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(furan-3-yl)-1,2,4-oxadiazole, also known as CMFO, is a chemical compound that has been studied for its potential applications in the scientific research field. It is a heterocyclic compound containing a five-membered ring with a chlorine-substituted methyl group at the 5-position and a furan-3-yl group at the 3-position. CMFO is a versatile compound that has been used in various research applications, such as synthesis of other compounds, as a catalyst, and as a ligand for various metal complexes. In

Scientific Research Applications

Chemical Properties and Reactions

The compound 5-(Chloromethyl)-3-(furan-3-yl)-1,2,4-oxadiazole is a versatile synthon in organic chemistry, particularly in the synthesis of various heterocyclic compounds. Research has focused on its chemical properties, including acylation of the amino group, oxidation to azo and nitro groups, reactions with N- and S-nucleophilic reagents, and transformations of the 1,2,4-oxadiazole ring. These characteristics make it a valuable compound for the synthesis of 1,2,5-oxadiazole derivatives and other heterocyclic compounds with potential applications in medicinal chemistry and materials science (Stepanov, Dashko, & Stepanova, 2019).

Biological Effects and Applications

5-(Chloromethyl)-3-(furan-3-yl)-1,2,4-oxadiazole and its derivatives exhibit a range of biological activities. Oxadiazoles, including those derived from this compound, have shown diverse biological effects such as analgesic, anti-inflammatory, antimicrobial, anti-HIV, antimalarial, antifungicidal, and other properties. Some derivatives are applied in fields like photosensitizers, liquid crystals, and organic light-emitting diodes (OLEDs). These findings highlight the compound's potential in developing new therapeutic agents and materials with unique properties (Abbasi et al., 2018).

Synthesis and Characterization

The synthesis and characterization of compounds based on 5-(Chloromethyl)-3-(furan-3-yl)-1,2,4-oxadiazole have been explored, with novel methods developed for the efficient production of these derivatives. For example, synthesis under microwave irradiation has been reported, providing a more rapid and efficient route to these compounds. This process has been applied to create 2-substituted-5-(2-benzo(b)furan)-1,3,4-oxadiazoles, showcasing the compound's versatility and potential for creating various derivatives with unique properties (Quan Zheng-jun, 2007).

Pharmaceutical Chemistry

In pharmaceutical chemistry, 5-(Chloromethyl)-3-(furan-3-yl)-1,2,4-oxadiazole derivatives play a crucial role due to their structural uniqueness and biological activities. These compounds serve as important synthons for developing new drugs, offering a broad range of chemical and biological properties that can be tailored for specific therapeutic applications. Their ability to act as core structures for the synthesis of various biologically active molecules underlines their importance in drug development and the exploration of new therapeutic pathways (Siwach & Verma, 2020).

Mechanism of Action

properties

IUPAC Name

5-(chloromethyl)-3-(furan-3-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2/c8-3-6-9-7(10-12-6)5-1-2-11-4-5/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSLKNVKVLXKKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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